molecular formula C20H18BrNO2 B1337278 4-bromo-N,N-bis(4-methoxyphenyl)aniline CAS No. 194416-45-0

4-bromo-N,N-bis(4-methoxyphenyl)aniline

Cat. No.: B1337278
CAS No.: 194416-45-0
M. Wt: 384.3 g/mol
InChI Key: XXCDCFFPMMCPEE-UHFFFAOYSA-N
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Description

4-bromo-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C20H18BrNO2. It is a derivative of aniline, where the nitrogen atom is bonded to two 4-methoxyphenyl groups and one 4-bromophenyl group. This compound is known for its applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: The amine group is brominated to introduce the bromine atom at the para position.

    Methoxylation: Finally, the compound is methoxylated to introduce the methoxy groups on the phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common in industrial settings to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-bis(4-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the methoxy and amine groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Chemical Sensors: The compound can be used in the development of chemical sensors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-bis(4-methoxyphenyl)aniline involves its interaction with various molecular targets. The bromine and methoxy groups influence the compound’s electronic properties, making it suitable for applications in organic electronics and photonics. The compound can interact with electron-rich or electron-deficient species, facilitating various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N,N-bis(4-methoxyphenyl)aniline
  • 4-chloro-N,N-bis(4-methoxyphenyl)aniline
  • 4-fluoro-N,N-bis(4-methoxyphenyl)aniline

Uniqueness

4-bromo-N,N-bis(4-methoxyphenyl)aniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its analogs. The bromine atom can participate in specific substitution and coupling reactions that are not possible with other halogenated derivatives.

Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCDCFFPMMCPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194416-45-0
Record name 4-Bromo-4',4''-dimethoxytriphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2. N,N-bis(4-methoxyphenyl)aniline 1 (9.0 g, 29.5 mmol) was dissolved in 100 mL dimethylformamide in a 250 mL round bottom flask. N-bromosuccinimide (5.25 g, 29.5 mmol) was dissolved in 30 mL dimethylformamide and added dropwise to the reaction mixture. The reaction was allowed to stir at room temperature while being monitored by thin layer chromatography (TLC) (Reaction Time=23 h). The reaction mixture was quenched using 600 mL water and extracted with 4×150 mL dichloromethane. The organic layers were combined and washed with 4×150 mL saturated sodium thiosulfate solution and dried over sodium sulfate. The solvent was removed under reduced pressure. The product was purified along with materials prepared previously using flash chromatography on silica gel eluting with 5:1 hexanes:ethylacetate (12.1 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.28 (d, J=9.0 Hz, 2H), 7.05 (d, J=9.0 Hz, 4H), 6.90 (d, J=9.0 Hz, 4H), 6.73 (d, J=9.0 Hz, 2H), 3.77 (s, 6H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-bromo-N,N-bis(4-methoxyphenyl)aniline in the synthesis of luminescent radicals?

A1: this compound serves as a crucial precursor in synthesizing carbene-triphenylamine hybrids, which are capable of forming luminescent radicals. [] The bromine atom in its structure allows for a direct C2-arylation reaction with N-heterocyclic carbenes. This reaction is key to creating the hybrid molecules that exhibit redox activity and ultimately give rise to either carbon- or nitrogen-centered luminescent radicals upon chemical reduction or oxidation, respectively. []

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